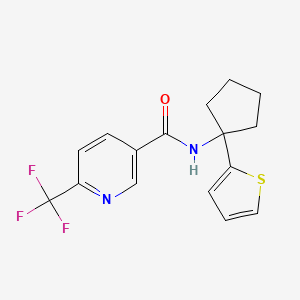

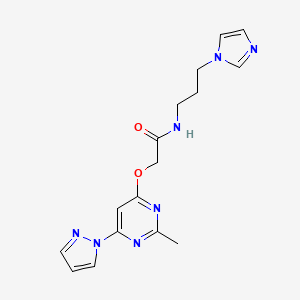

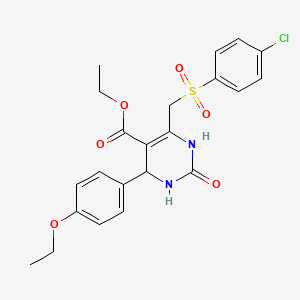

![molecular formula C19H16ClN5O2S B3001579 N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 900010-89-1](/img/structure/B3001579.png)

N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex molecule that appears to be related to heterocyclic chemistry and oxalamide derivatives. While the provided papers do not directly discuss this compound, they offer insights into similar chemical structures and reactions that can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds is described in the first paper, where N-1-Naphthyl-3-oxobutanamide is used as a starting material to produce various pyridine and thieno[2,3-b]pyridine derivatives through reactions with arylidinecyanothioacetamide and subsequent cyclization steps . Although the exact synthesis of this compound is not detailed, similar synthetic routes involving cyclization and substitution reactions could potentially be applied.

Molecular Structure Analysis

The second paper provides an analysis of the molecular structure of N,N'-bis(pyridin-3-ylmethyl)oxalamide, which shares the oxalamide moiety with the compound of interest . The study reveals that the compound can exist in different conformational polymorphs, with variations in the orientation of the pyridyl rings and the planarity of the central core. This suggests that the molecular structure of this compound may also exhibit conformational diversity, potentially affecting its chemical properties and reactivity.

Chemical Reactions Analysis

The first paper discusses various chemical reactions involving thieno[2,3-b]pyridine derivatives, including reactions with hydrazine hydrate, formamide, and benzoyl isothiocyanate to yield different heterocyclic compounds . These reactions involve the formation of new rings and the introduction of various functional groups. The compound of interest, with its thieno[3,4-c]pyrazol moiety, might undergo similar reactions, leading to a wide range of possible derivatives with diverse biological activities.

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of this compound, the structural analysis of related compounds suggests that factors such as hydrogen bonding, molecular conformation, and intermolecular interactions play significant roles in determining these properties . The presence of the oxalamide group and the chlorophenyl moiety could influence the compound's solubility, melting point, and stability, as well as its potential for forming supramolecular structures through hydrogen bonding.

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the mitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain, a key process in cellular respiration.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target by binding to the active site, thereby inhibiting the function of the target .

Biochemical Pathways

The inhibition of the mitochondrial cytochrome-bc1 complex can disrupt the electron transport chain, leading to a decrease in ATP production. This can affect various downstream biochemical pathways that rely on ATP for energy .

Result of Action

The inhibition of the mitochondrial cytochrome-bc1 complex and the subsequent disruption of the electron transport chain can lead to cell death. This makes the compound potentially useful as a fungicide .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound has been classified as an environmental contaminant , suggesting that it can persist in the environment. Furthermore, it has been found to bioaccumulate in aquatic organisms , indicating that it can build up in the environment over time.

properties

IUPAC Name |

N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5O2S/c20-12-4-3-6-14(8-12)25-17(15-10-28-11-16(15)24-25)23-19(27)18(26)22-9-13-5-1-2-7-21-13/h1-8H,9-11H2,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOHYPUCTWDKST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C(=O)NCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B3001500.png)

![(4-Tert-butylphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione](/img/structure/B3001506.png)

![(E)-N-[[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B3001515.png)

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3001516.png)

![2-[(2-Chlorophenyl)methylcarbamoylamino]-2-methylpropanoic acid](/img/structure/B3001517.png)